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Compound of Interest

Compound Name: 2-Propylvaleryl chloride

CAS No.: 2936-08-5

Cat. No.: B1346596 Get Quote

Introduction
2-Propylvaleryl chloride, also known as 2-propylpentanoyl chloride, is a reactive acyl chloride

derived from the anticonvulsant drug valproic acid. Its utility as a chemical intermediate in the

synthesis of various pharmaceutical agents and fine chemicals necessitates stringent quality

control and structural verification. This technical guide provides an in-depth analysis of the core

spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy,

and Mass Spectrometry (MS)—used to characterize 2-propylvaleryl chloride. The focus is on

the practical application and interpretation of the spectral data, offering researchers and drug

development professionals a comprehensive reference for structural elucidation and purity

assessment.

Molecular Structure and Physicochemical
Properties
2-Propylvaleryl chloride (C8H15ClO) possesses a branched aliphatic backbone with a

reactive acid chloride functional group. This structure dictates its characteristic spectral

features.

IUPAC Name: 2-propylpentanoyl chloride[1]

CAS Number: 2936-08-5[1]
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Molecular Formula: C₈H₁₅ClO[1]

Molecular Weight: 162.66 g/mol [1]

Appearance: Colorless to light yellow clear liquid

Boiling Point: 132 °C[2]

The molecule's structure, with its various proton and carbon environments, gives rise to distinct

and predictable spectroscopic signatures.

Caption: Chemical structure of 2-Propylvaleryl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules, providing detailed information about the carbon-hydrogen framework.

Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of 2-propylvaleryl chloride in ~0.6

mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for non-protic organic

molecules due to its excellent solubilizing properties and a single, easily identifiable solvent

peak at ~7.26 ppm in ¹H NMR and ~77.16 ppm in ¹³C NMR.

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. Higher field

strengths provide better signal dispersion and resolution, which is crucial for resolving

complex spin-spin coupling patterns.

¹H NMR Acquisition:

Acquire data over a spectral width of 0-12 ppm.

Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

¹³C NMR Acquisition:
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Acquire data over a spectral width of 0-200 ppm.

Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each

unique carbon environment.

A longer relaxation delay (5 seconds) and a larger number of scans (>512) are typically

required due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Data Interpretation
The ¹H NMR spectrum of 2-propylvaleryl chloride is characterized by overlapping multiplets

in the aliphatic region. The chemical shifts are influenced by the electron-withdrawing effect of

the carbonyl chloride group.

Assigned Proton Chemical Shift (ppm) Multiplicity Integration

CH₃ (Terminal) ~0.9 Triplet 6H

-CH₂- (Alkyl Chain) ~1.2-1.7 Multiplet 8H

α-CH (alpha to C=O) ~2.5-2.8 Multiplet 1H

Expertise & Experience: The α-proton is the most downfield signal in the aliphatic region due

to its proximity to the deshielding carbonyl chloride group. The significant overlap of the

methylene (-CH₂-) protons creates a complex multiplet that is often difficult to fully resolve

without advanced 2D NMR techniques. The two terminal methyl groups are chemically

equivalent and appear as a single triplet, integrating to 6 protons.

¹³C NMR Spectral Data Interpretation
The proton-decoupled ¹³C NMR spectrum provides a clear count of the unique carbon

environments in the molecule.
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Assigned Carbon Chemical Shift (ppm)

C=O (Carbonyl) ~175

α-C (alpha to C=O) ~55-60

-CH₂- (Alkyl Chain) ~20-40

CH₃ (Terminal) ~14

Expertise & Experience: The carbonyl carbon is the most downfield signal, typically

appearing around 175 ppm, a characteristic region for acyl chlorides. The α-carbon is also

significantly downfield compared to the other sp³ hybridized carbons due to the inductive

effect of the carbonyl group.

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the presence of key functional

groups. For 2-propylvaleryl chloride, the most prominent feature is the carbonyl stretch.

Experimental Protocol: IR Spectroscopy
Sample Preparation: As 2-propylvaleryl chloride is a liquid, the spectrum is most

conveniently acquired "neat" (undiluted). A drop of the liquid is placed between two

potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, an Attenuated

Total Reflectance (ATR) accessory can be used, which requires only a small drop of the

sample placed directly on the crystal. The latter is often preferred for its simplicity and speed.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Acquisition:

Scan the mid-IR range from 4000 to 400 cm⁻¹.

Co-add at least 16 scans to obtain a high-quality spectrum.

Acquire a background spectrum of the clean, empty accessory before running the sample

to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.
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IR Spectral Data Interpretation
The IR spectrum is dominated by absorptions corresponding to the aliphatic C-H bonds and the

highly characteristic C=O bond of the acyl chloride.

Wavenumber (cm⁻¹) Functional Group Description

~2870-2960 C-H (sp³) Alkyl C-H stretching

~1800 C=O Acyl chloride carbonyl stretch

~1465 C-H Alkyl C-H bending

Trustworthiness: The most diagnostic peak in the IR spectrum is the strong, sharp absorption

band around 1800 cm⁻¹. This high frequency for a carbonyl stretch is a hallmark of an acyl

chloride, distinguishing it from other carbonyl-containing compounds like ketones (~1715

cm⁻¹), aldehydes (~1725 cm⁻¹), and carboxylic acids (~1710 cm⁻¹). The higher frequency is

due to the inductive electron-withdrawing effect of the chlorine atom, which strengthens and

stiffens the C=O double bond. The presence of this band provides very strong evidence for

the acyl chloride functionality.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and its

fragmentation pattern upon ionization, which can be used to piece together the molecular

structure.

Experimental Protocol: Mass Spectrometry
Sample Introduction: For a volatile compound like 2-propylvaleryl chloride, Gas

Chromatography-Mass Spectrometry (GC-MS) is the ideal method. A dilute solution of the

analyte in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC,

which separates it from any impurities before it enters the mass spectrometer.

Ionization: Electron Ionization (EI) at a standard energy of 70 eV is the most common

method. EI is a "hard" ionization technique that causes extensive fragmentation, providing a

rich fragmentation pattern that acts as a molecular fingerprint.
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Mass Analysis: A quadrupole mass analyzer is commonly used to separate the ions based

on their mass-to-charge ratio (m/z).

Detection: An electron multiplier detects the ions, and the signal is processed to generate the

mass spectrum.

Mass Spectrum Data Interpretation
The molecular ion peak (M⁺) for 2-propylvaleryl chloride is expected at m/z 162 (for the ³⁵Cl

isotope) and m/z 164 (for the ³⁷Cl isotope) in an approximate 3:1 ratio. However, the molecular

ion of aliphatic acyl chlorides is often weak or absent due to rapid fragmentation.

m/z Value Proposed Fragment Significance

127 [M - Cl]⁺ Loss of a chlorine radical

57 [C₄H₉]⁺ Propyl or butyl cation

43 [C₃H₇]⁺ Propyl cation

41 [C₃H₅]⁺ Allyl cation

Expertise & Experience: The fragmentation of 2-propylvaleryl chloride is driven by the

cleavage of bonds adjacent to the carbonyl group and charge stabilization. The loss of the

chlorine radical to form the acylium ion ([M - Cl]⁺) at m/z 127 is a very common and

diagnostically important fragmentation pathway for acyl chlorides. Subsequent fragmentation

of this acylium ion or other parts of the molecule leads to the formation of stable alkyl

cations, such as the propyl cation at m/z 43. The base peak (most intense peak) is often an

alkyl fragment, such as m/z 57, which corresponds to a stable secondary carbocation.

[C₈H₁₅ClO]⁺˙
m/z 162/164

[C₈H₁₅O]⁺
m/z 127- Cl˙

[C₄H₉]⁺
m/z 57

- C₄H₆ClO

[C₃H₇]⁺
m/z 43

- C₅H₈O
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Caption: Proposed key fragmentation pathways for 2-Propylvaleryl chloride in EI-MS.

Conclusion
The comprehensive spectral analysis of 2-propylvaleryl chloride through NMR, IR, and MS

provides a self-validating system for its structural confirmation. The ¹H and ¹³C NMR spectra

define the carbon-hydrogen framework, IR spectroscopy unequivocally identifies the critical

acyl chloride functional group via its characteristic high-frequency C=O stretch, and mass

spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern.

Together, these techniques offer a robust analytical workflow for any researcher, scientist, or

drug development professional working with this important chemical intermediate, ensuring its

identity and purity in synthetic applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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